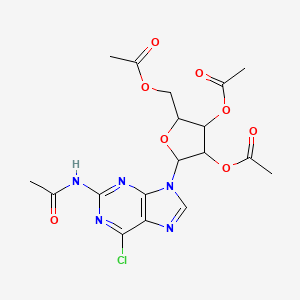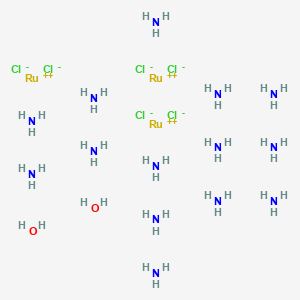
azane;ruthenium(2+);hexachloride;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;ruthenium(2+);hexachloride;dihydrate, commonly known as ruthenium red, is a chemical compound with the molecular formula H24Cl6N14O2Ru3. It is a red crystalline substance that is soluble in water and ammonium hydroxide. This compound is widely used in various scientific research fields due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azane;ruthenium(2+);hexachloride;dihydrate typically involves the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{RuCl}_3 + \text{NH}_3 + \text{H}2\text{O} \rightarrow \text{H}{24}\text{Cl}6\text{N}{14}\text{O}_2\text{Ru}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity ruthenium trichloride and ammonia, along with advanced purification techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Azane;ruthenium(2+);hexachloride;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or sodium borohydride.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents like hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state complexes .
Aplicaciones Científicas De Investigación
Azane;ruthenium(2+);hexachloride;dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is used to study calcium signaling pathways and as a stain for biological tissues.
Industry: Ruthenium red is used in the production of electronic components and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of azane;ruthenium(2+);hexachloride;dihydrate involves its interaction with various molecular targets. It inhibits mitochondrial calcium uniporter, Ca2±ATPase, troponin C, and calmodulin. This inhibition blocks intracellular calcium release by the ryanodine receptor from internal stores, attenuates capsaicin-induced cation channel opening, and inhibits Ca2±induced Ca2+ release from ryanodine-sensitive intracellular Ca2+ stores .
Comparación Con Compuestos Similares
Similar Compounds
Ruthenium(III) chloride oxide, ammoniated: Used as a reagent for staining pectin, gum, animal tissues, and bacteria.
Ruthenium red, Ca2+ signaling inhibitor: Similar to azane;ruthenium(2+);hexachloride;dihydrate, it inhibits mitochondrial calcium uniporter and other calcium-related pathways.
Uniqueness
This compound is unique due to its specific inhibition of multiple calcium-related pathways, making it a valuable tool in both biological and chemical research. Its ability to act as a catalyst in various reactions also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
Cl6H46N14O2Ru3 |
|---|---|
Peso molecular |
790.4 g/mol |
Nombre IUPAC |
azane;ruthenium(2+);hexachloride;dihydrate |
InChI |
InChI=1S/6ClH.14H3N.2H2O.3Ru/h6*1H;14*1H3;2*1H2;;;/q;;;;;;;;;;;;;;;;;;;;;;3*+2/p-6 |
Clave InChI |
JQJSTVUROJELSR-UHFFFAOYSA-H |
SMILES canónico |
N.N.N.N.N.N.N.N.N.N.N.N.N.N.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)
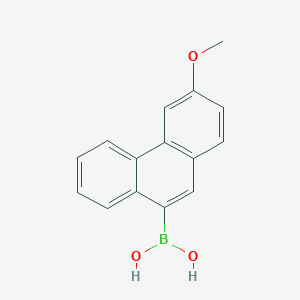
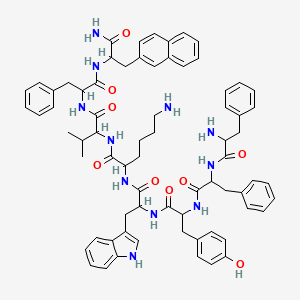
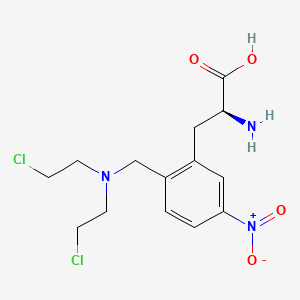
![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)

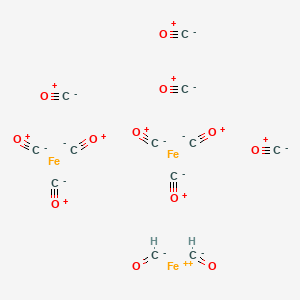
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
